molecular formula C7H11N3 B7807783 N-(2-aminoethyl)pyridin-4-amine

N-(2-aminoethyl)pyridin-4-amine

Cat. No. B7807783
M. Wt: 137.18 g/mol
InChI Key: HWVWEGOXLGPYDB-UHFFFAOYSA-N
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Patent
US07098226B2

Procedure details

Ethylenediamine (10.4 ml, 155 mmol) was added to 4-bromopyridine hydrochloride (3.00 g, 15.5 mmol) under a nitrogen atmosphere, and the mixture was refluxed for 1.5 hours. The temperature was cooled to room temperature, potassium carbonate (8.57 g, 62.0 mmol) was added to the reaction mixture, and the whole was stirred for 10 minutes. Then, the solid was filtered out and washed with toluene and 2-propanol successively. The filtrate was concentrated under reduced pressure, the residue was purified by basic silica gel column chromatography, and the resulting solid was filtered off with diisopropyl ether to give 1.63 g (77%) of the titled compound as a pale yellow solid.
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8.57 g
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].Cl.Br[C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1.C(=O)([O-])[O-].[K+].[K+]>>[N:10]1[CH:11]=[CH:12][C:7]([NH:3][CH2:2][CH2:1][NH2:4])=[CH:8][CH:9]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
10.4 mL
Type
reactant
Smiles
C(CN)N
Name
Quantity
3 g
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Step Two
Name
Quantity
8.57 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
Then, the solid was filtered out
WASH
Type
WASH
Details
washed with toluene and 2-propanol successively
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by basic silica gel column chromatography
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered off with diisopropyl ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1=CC=C(C=C1)NCCN
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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